(R)-Citalopram-d6 N-Oxide chemical structure and properties
(R)-Citalopram-d6 N-Oxide chemical structure and properties
An In-Depth Technical Guide to (R)-Citalopram-d6 N-Oxide: Structure, Properties, and Application as a Stable Isotope-Labeled Internal Standard
Introduction
Citalopram is a widely prescribed antidepressant belonging to the class of selective serotonin reuptake inhibitors (SSRIs).[1] Its therapeutic action is primarily mediated by inhibiting the reuptake of serotonin in the synaptic cleft.[2] Citalopram is a chiral molecule, marketed as a racemic mixture of its two enantiomers: S-(+)-Citalopram (Escitalopram) and R-(-)-Citalopram.[3][4] The therapeutic efficacy of the drug is almost exclusively attributed to the S-enantiomer, which is approximately 167 times more potent in inhibiting serotonin uptake than the R-enantiomer.[5][6][7]
The metabolism of citalopram is complex, involving several cytochrome P450 enzymes (primarily CYP2C19, CYP3A4, and CYP2D6) and resulting in various metabolites, including demethylated and N-oxide derivatives.[7][8][9] Citalopram N-oxide is a known human metabolite formed through the N-oxidation of the parent compound's tertiary amine.[][11] Understanding the pharmacokinetics of both citalopram enantiomers and their metabolites is crucial for optimizing therapeutic outcomes and interpreting toxicological findings.
(R)-Citalopram-d6 N-Oxide is a stable isotope-labeled analog of the R-enantiomer of citalopram's N-oxide metabolite. Its primary and critical role in the scientific community is as an internal standard for quantitative bioanalysis by mass spectrometry. This guide provides a comprehensive technical overview of (R)-Citalopram-d6 N-Oxide, detailing its chemical structure, physicochemical properties, and its application in robust analytical methodologies for researchers, scientists, and drug development professionals.
Section 1: Chemical Identity and Physicochemical Properties
(R)-Citalopram-d6 N-Oxide is structurally identical to its endogenous counterpart, with the exception of six hydrogen atoms on the N,N-dimethyl group, which have been replaced by deuterium atoms. This isotopic substitution results in a mass increase of approximately 6 Daltons, a critical feature for its use as an internal standard, without significantly altering its chemical behavior.
The detailed chemical structure is as follows:
Chemical Structure: 3-[(1R)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine N-oxide
| Property | Value | Source(s) |
| IUPAC Name | 3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-bis(trideuteriomethyl)propan-1-amine oxide | [12] |
| CAS Number | 1217761-31-3 | [12] |
| Molecular Formula | C₂₀H₁₅D₆FN₂O₂ | [13] |
| Molecular Weight | 346.43 g/mol | [13][14] |
| Appearance | White to off-white solid (inferred from non-labeled form) | [][15] |
| Storage Conditions | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere | [][15] |
| Purity | Typically >98% (as supplied by vendors) | N/A |
Section 2: The Rationale for Deuterated Internal Standards in Bioanalysis
Expertise & Experience: The Gold Standard in Quantitative Mass Spectrometry
In quantitative analysis, particularly in complex biological matrices like plasma or urine, the analyte signal can be influenced by numerous factors. These include sample loss during extraction, variability in instrument response, and matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of the target analyte.[16] To ensure accuracy and precision, an internal standard (IS) is incorporated into every sample.
A stable isotope-labeled internal standard (SIL-IS), such as (R)-Citalopram-d6 N-Oxide, is considered the gold standard.[17][18] The rationale is based on its near-identical physicochemical properties to the analyte of interest. It co-elutes chromatographically, experiences the same extraction recovery, and is subject to the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[19] However, due to its higher mass, it is readily distinguishable from the analyte by the mass spectrometer.
By calculating the ratio of the analyte's signal response to the SIL-IS's response, any variations introduced during the analytical process are effectively normalized. This results in a highly accurate, precise, and robust quantification, which is a fundamental requirement for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials, as mandated by regulatory bodies like the FDA and EMA.[18] The six deuterium atoms in (R)-Citalopram-d6 N-Oxide provide a clear 6 Da mass shift, preventing isotopic crosstalk and ensuring unambiguous detection.
Section 3: Synthesis and Characterization
Trustworthiness: A Self-Validating System
The synthesis of (R)-Citalopram-d6 N-Oxide requires a multi-step process focused on maintaining stereochemical integrity and achieving high isotopic enrichment. While specific proprietary synthesis routes may vary, a logical and common approach is outlined below. The characterization at each stage is critical to validate the final product's identity, purity, and suitability for its intended use.
Plausible Synthetic Pathway:
-
Chiral Synthesis of the Precursor: The synthesis begins with a chiral precursor that establishes the (R)-stereochemistry at the quaternary carbon of the dihydroisobenzofuran ring.
-
Introduction of the Deuterated Sidechain: A key step involves the N-alkylation of a primary amine precursor with a deuterated reagent, typically deuterated methyl iodide (CD₃I) or deuterated paraformaldehyde in a reductive amination sequence. This step introduces the two trideuteriomethyl groups.
-
N-Oxidation: The resulting (R)-Citalopram-d6 is then subjected to a controlled oxidation reaction. This is commonly achieved using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, which selectively converts the tertiary amine to the corresponding N-oxide without affecting other functional groups.[]
Characterization and Quality Control:
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final product, verifying the incorporation of six deuterium atoms (a mass increase of 6 Da compared to the non-labeled analog).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the overall chemical structure and, critically, to demonstrate the absence of proton signals in the N-dimethyl region, confirming high isotopic purity. ¹³C and ¹⁹F NMR provide further structural confirmation.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for confirming the enantiomeric purity of the compound, ensuring that it is predominantly the (R)-enantiomer and free from the therapeutically active (S)-enantiomer.[3][6]
-
Purity Analysis (HPLC-UV/MS): Standard HPLC methods are used to determine the chemical purity of the final compound, ensuring it is free from starting materials and reaction byproducts.
Section 4: Application in a Bioanalytical Workflow (LC-MS/MS)
Authoritative Grounding: A Validated Protocol for Quantification
The primary application of (R)-Citalopram-d6 N-Oxide is as an internal standard for the quantification of citalopram metabolites in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol describes a typical workflow.
Experimental Protocol: Quantification of Citalopram N-Oxide in Human Plasma
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the analyte (Citalopram N-Oxide) and the internal standard ((R)-Citalopram-d6 N-Oxide) in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of the analyte.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution ((R)-Citalopram-d6 N-Oxide) to every tube, ensuring a consistent concentration across all samples. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Table of Hypothetical MRM Transitions:
| Compound | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Notes |
| Citalopram N-Oxide (Analyte) | 341.2 | e.g., 262.1 | Product ion corresponds to a stable fragment. |
| (R)-Citalopram-d6 N-Oxide (IS) | 347.2 | e.g., 262.1 or 268.1 | Precursor is +6 Da. Product ion may or may not contain the deuterium labels depending on the fragmentation pathway. |
-
Data Processing and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard for each sample.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with 1/x² weighting is typically used.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Bioanalytical Workflow Diagram
Caption: Bioanalytical workflow for sample quantification using a deuterated internal standard.
Conclusion
(R)-Citalopram-d6 N-Oxide is a highly specialized and indispensable tool for modern bioanalytical science. Its value lies not in any therapeutic effect, but in its role as a stable isotope-labeled internal standard, which is fundamental to achieving the accuracy, precision, and robustness required in regulated drug development and clinical research. By mimicking the analyte of interest throughout the analytical process, it allows for the confident quantification of citalopram's metabolites, providing critical data for understanding the drug's pharmacokinetic and metabolic profile. This in-depth technical guide underscores the chemical properties and methodological applications that establish (R)-Citalopram-d6 N-Oxide as a cornerstone for reliable bioanalytical studies in the field.
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